molecular formula C25H19ClF3N5OS B11973330 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11973330
M. Wt: 530.0 g/mol
InChI Key: CADFVPIOJMBNEB-AMVVHIIESA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the hydrazide group.

    Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the triazole ring or the hydrazide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced triazole derivatives or hydrazides.

    Substitution Products: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Research into its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring and aromatic substituents may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thioether-Linked Compounds: Molecules with thioether linkages but different core structures.

    Hydrazide Derivatives: Compounds with hydrazide groups but different aromatic substituents.

Uniqueness

    Structural Complexity: The combination of triazole, thioether, and hydrazide functionalities in a single molecule.

    Biological Activity: Potential for diverse biological activities due to the presence of multiple pharmacophores.

    Synthetic Accessibility: The compound’s synthesis involves multiple steps, making it a unique target for synthetic chemists.

Properties

Molecular Formula

C25H19ClF3N5OS

Molecular Weight

530.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H19ClF3N5OS/c1-16-2-12-21(13-3-16)34-23(18-6-10-20(26)11-7-18)32-33-24(34)36-15-22(35)31-30-14-17-4-8-19(9-5-17)25(27,28)29/h2-14H,15H2,1H3,(H,31,35)/b30-14+

InChI Key

CADFVPIOJMBNEB-AMVVHIIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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